molecular formula C24H17N3O2 B7741778 (E)-2-(4-oxo-1H-quinazolin-2-yl)-3-(2-phenylmethoxyphenyl)prop-2-enenitrile

(E)-2-(4-oxo-1H-quinazolin-2-yl)-3-(2-phenylmethoxyphenyl)prop-2-enenitrile

Cat. No.: B7741778
M. Wt: 379.4 g/mol
InChI Key: FFVXLKVDNSPGLD-XMHGGMMESA-N
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Description

(E)-2-(4-oxo-1H-quinazolin-2-yl)-3-(2-phenylmethoxyphenyl)prop-2-enenitrile is a synthetic organic compound that belongs to the class of quinazolinone derivatives. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(4-oxo-1H-quinazolin-2-yl)-3-(2-phenylmethoxyphenyl)prop-2-enenitrile typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinazolinone Core: Starting from anthranilic acid, the quinazolinone core can be synthesized through cyclization reactions.

    Introduction of the Enenitrile Moiety: The enenitrile group can be introduced via a Knoevenagel condensation reaction between the quinazolinone derivative and an appropriate aldehyde.

    Phenylmethoxy Substitution: The phenylmethoxy group can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of catalysts, solvent selection, and reaction condition optimization.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(4-oxo-1H-quinazolin-2-yl)-3-(2-phenylmethoxyphenyl)prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenylmethoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone N-oxides, while reduction may produce dihydroquinazolinones.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Potential therapeutic agent for various diseases, subject to further research and clinical trials.

    Industry: Used in the development of new materials or as intermediates in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of (E)-2-(4-oxo-1H-quinazolin-2-yl)-3-(2-phenylmethoxyphenyl)prop-2-enenitrile involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA Interaction: The compound may interact with DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with similar quinazolinone cores but different substituents.

    Enenitrile Compounds: Compounds with similar enenitrile groups but different core structures.

Uniqueness

(E)-2-(4-oxo-1H-quinazolin-2-yl)-3-(2-phenylmethoxyphenyl)prop-2-enenitrile is unique due to its specific combination of the quinazolinone core, enenitrile group, and phenylmethoxy substitution. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

(E)-2-(4-oxo-1H-quinazolin-2-yl)-3-(2-phenylmethoxyphenyl)prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17N3O2/c25-15-19(23-26-21-12-6-5-11-20(21)24(28)27-23)14-18-10-4-7-13-22(18)29-16-17-8-2-1-3-9-17/h1-14H,16H2,(H,26,27,28)/b19-14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFVXLKVDNSPGLD-XMHGGMMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2C=C(C#N)C3=NC(=O)C4=CC=CC=C4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2/C=C(\C#N)/C3=NC(=O)C4=CC=CC=C4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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